molecular formula C6H10O4 B14507450 5-Methoxy-3-oxopentanoic acid CAS No. 64186-99-8

5-Methoxy-3-oxopentanoic acid

Cat. No.: B14507450
CAS No.: 64186-99-8
M. Wt: 146.14 g/mol
InChI Key: CENWJWKIVVCQPK-UHFFFAOYSA-N
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Description

5-Methoxy-3-oxopentanoic acid is an organic compound with the molecular formula C6H10O4 It is a derivative of pentanoic acid, characterized by the presence of a methoxy group at the 5th position and a keto group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-oxopentanoic acid can be achieved through several methods. One common approach involves the esterification of 3-oxopentanoic acid followed by methylation. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Methoxy-3-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and keto groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Oxopentanoic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    5-Methoxy-3-methyl-5-oxopentanoic acid: Contains an additional methyl group, which can alter its chemical properties and reactivity.

Uniqueness

5-Methoxy-3-oxopentanoic acid is unique due to the presence of both methoxy and keto groups, which confer distinct chemical properties

Properties

CAS No.

64186-99-8

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

5-methoxy-3-oxopentanoic acid

InChI

InChI=1S/C6H10O4/c1-10-3-2-5(7)4-6(8)9/h2-4H2,1H3,(H,8,9)

InChI Key

CENWJWKIVVCQPK-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)CC(=O)O

Origin of Product

United States

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